molecular formula C21H21NO6S2 B3004698 Ethyl 5-ethyl-2-(3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate CAS No. 887847-91-8

Ethyl 5-ethyl-2-(3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate

Cat. No.: B3004698
CAS No.: 887847-91-8
M. Wt: 447.52
InChI Key: JCQQDPGNECHNEP-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a 2,5-dioxopyrrolidin-1-yl moiety substituted with a (2-(methoxycarbonyl)phenyl)thio group and an ethyl ester at the thiophene core.

Properties

IUPAC Name

ethyl 5-ethyl-2-[3-(2-methoxycarbonylphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-4-12-10-14(21(26)28-5-2)19(29-12)22-17(23)11-16(18(22)24)30-15-9-7-6-8-13(15)20(25)27-3/h6-10,16H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQQDPGNECHNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-ethyl-2-(3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antioxidant, and anticancer activities. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity and thereby affecting various metabolic pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown antiproliferative activity against human lung cancer cell lines, indicating its potential as an anticancer agent. The compound affects cell function by modulating signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with oxidoreductases can result in the inhibition of oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its biological activity, making it a viable candidate for prolonged biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as antimicrobial and anticancer activities. At higher dosages, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound’s metabolism leads to the formation of various metabolites, which can further interact with different biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. The compound has been found to localize in the mitochondria, where it influences mitochondrial function and oxidative stress pathways. Additionally, it can be targeted to other organelles through post-translational modifications, enhancing its specificity and efficacy in biochemical applications.

Biological Activity

Ethyl 5-ethyl-2-(3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate (CAS Number: 887847-91-8) is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The compound has the following molecular formula: C21H21NO6S2C_{21}H_{21}NO_{6}S_{2}, with a molecular weight of 447.5 g/mol. The structure includes a thiophene ring, a pyrrolidine derivative, and a methoxycarbonyl phenyl group, suggesting potential interactions with biological systems.

PropertyValue
CAS Number887847-91-8
Molecular FormulaC21H21NO6S2
Molecular Weight447.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiophene core.
  • Introduction of the pyrrolidine moiety.
  • Functionalization with methoxycarbonyl and ethyl groups.

Antimicrobial Properties

Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial activity against various pathogens. For instance, compounds containing thiophene and pyrrolidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Cytotoxicity

Research indicates that similar compounds may possess cytotoxic properties. In vitro assays demonstrate that certain derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thiophene-containing compounds. They appear to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in cellular models .

Case Studies

  • Antimicrobial Activity : A study on a related compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Models : In trials involving human breast cancer cell lines, an analog showed IC50 values around 20 µM, indicating substantial cytotoxic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiophene Derivatives

Compound Name Substituents on Thiophene Core Functional Groups/Additional Moieties Molecular Weight*
Target Compound 5-Ethyl, 3-carboxylate 3-((2-(methoxycarbonyl)phenyl)thio)-2,5-dioxopyrrolidin-1-yl ~463.5 g/mol
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-Methyl, 6-carboxylate 2-(2,4,6-trimethoxybenzylidene), thiazolo[3,2-a]pyrimidine ring ~523.6 g/mol
Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate 5-(4-Chlorophenyl), 3-carboxylate 3-formyl-2,5-dimethyl-1H-pyrrol-1-yl ~433.9 g/mol

*Molecular weights are estimated based on structural formulas.

Key Observations :

  • Substituent Diversity: The target compound’s pyrrolidinone-thio group distinguishes it from analogs with benzylidene () or chlorophenyl-pyrrole () substituents. These variations likely alter solubility and reactivity.
  • Electron-Withdrawing Effects : The methoxycarbonyl group in the target compound may enhance electron-deficient character compared to the electron-donating trimethoxybenzylidene group in , influencing intermolecular interactions in crystallographic packing .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data Comparison

Compound Space Group Lattice Parameters (Å, °) Density (g/cm³) Refinement Method
Target Compound Not reported Not available Not available Likely SHELX
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate P2₁/c a=8.92, b=14.56, c=17.21; β=96.3° 1.389 SHELXL-97

Insights :

  • The absence of crystallographic data for the target compound contrasts with the well-defined monoclinic system (P2₁/c) of the analog in , which exhibits strong π-π stacking due to aromatic substituents .
  • SHELX programs (e.g., SHELXL) are widely employed for refining such structures, suggesting that similar methodologies would apply to the target compound .

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